molecular formula C15H17FN2O5S2 B2853736 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798671-93-8

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2853736
CAS RN: 1798671-93-8
M. Wt: 388.43
InChI Key: QJJMQMQXIWPITQ-UHFFFAOYSA-N
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Description

The compound “3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a synthetic compound. It is a part of the piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . These compounds are useful for the treatment of various diseases, including cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It contains a piperidine ring, a thiazolidine ring, a sulfonyl group, and a methoxy group. The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters and formal anti-Markovnikov alkene hydromethylation . These reactions are part of a radical approach utilized in the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point and NMR spectrum can be obtained .

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized through reactions involving p-fluorobenzaldehyde and indole showed significant activity against the MCF-7 human breast cancer cell line. These compounds were particularly effective in inhibiting the topoisomerase-I enzyme, indicating their potential as anticancer agents (Kumar & Sharma, 2022). Additionally, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, showing potent activity and highlighting the critical role of nitro group positioning on the thiazolidinone moiety (Chandrappa et al., 2008).

Antimicrobial Activity

The antimicrobial potential of thiazolidine-2,4-dione derivatives has been widely explored. Compounds synthesized via Knoevenagel condensation demonstrated good antibacterial activity against gram-positive bacteria, though they were less effective against gram-negative bacteria. Some derivatives also exhibited excellent antifungal activity, surpassing the performance of the reference drug fluconazole (Prakash et al., 2011). Furthermore, studies on substituted 5-aminomethylene derivatives of thiazolidine-2,4-dione have shown them to possess antibacterial activity, with specific compounds enhancing the sensitivity of clinical strains to oxacillin, suggesting their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Antihyperglycemic Agents

Novel derivatives of thiazolidine-2,4-dione have been evaluated as oral antihyperglycemic agents, showing significant potential in lowering glucose and insulin levels in diabetic mouse models. These studies underline the importance of specific substituent effects on the phenyl ring and the superiority of sulfonylthiazolidinediones over their sulfanyl counterparts (Wrobel et al., 1998).

Analytical Applications

Thiazolidine-2,4-dione derivatives have also found applications in analytical chemistry. For example, novel fluorine/phosphorus-substituted derivatives have been synthesized and evaluated as molluscicidal agents against snails responsible for Bilharziasis diseases, demonstrating the versatility of these compounds in various research and application fields (Al-Romaizan et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications, given its potential for use in the treatment of various diseases . Additionally, more research could be done to optimize its synthesis process and to explore its mechanism of action.

properties

IUPAC Name

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJMQMQXIWPITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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